![molecular formula C14H18N2O2 B3049058 tert-Butyl 4-cyanobenzyl(methyl)carbamate CAS No. 191871-90-6](/img/structure/B3049058.png)
tert-Butyl 4-cyanobenzyl(methyl)carbamate
Overview
Description
tert-Butyl 4-cyanobenzyl(methyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyanobenzyl(methyl)carbamate typically involves the reaction of 4-cyanobenzyl chloride with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of carbamates often involves the use of di-tert-butyl dicarbonate and sodium azide, which react with carboxylic acids to form acyl azide intermediates. These intermediates then undergo rearrangement to produce the desired carbamate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-cyanobenzyl(methyl)carbamate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 4-cyanobenzyl(methyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic syntheses .
Biology and Medicine: In biological research, carbamates are often used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions. They are also explored for their potential use in drug development due to their stability and reactivity .
Industry: In the industrial sector, carbamates are used in the production of pharmaceuticals, agrochemicals, and polymers. Their ability to form stable intermediates makes them useful in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyanobenzyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl 4-cyanobenzyl(methyl)carbamate is unique due to the presence of the 4-cyanobenzyl group, which provides additional reactivity and stability compared to simpler carbamates like tert-butyl carbamate. The nitrile group in the 4-cyanobenzyl moiety can participate in further chemical transformations, making it a versatile intermediate in organic synthesis .
Biological Activity
tert-Butyl 4-cyanobenzyl(methyl)carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a cyanobenzyl moiety, and a carbamate functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of cancer treatment and neuroprotection.
- Molecular Formula : C13H16N2O2
- Molecular Weight : Approximately 232.28 g/mol
- CAS Number : 774225-24-0
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may also possess antitumor activity through mechanisms that require further investigation.
- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from toxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies show that it can improve cell viability in astrocytes exposed to these toxic peptides, suggesting a potential role in neuroprotection .
- Inhibition of Enzymatic Activities : Similar compounds have been reported to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These activities could contribute to reducing amyloid plaque formation and improving cognitive function .
Antitumor Activity
A study examining structurally related compounds indicated that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis in malignant cells. Further research is needed to elucidate the specific pathways involved.
Neuroprotective Mechanisms
In vitro experiments demonstrated that treatment with this compound resulted in increased viability of astrocyte cells exposed to amyloid-beta 1-42. The compound reduced levels of pro-inflammatory cytokines such as TNF-α, suggesting an anti-inflammatory effect that may contribute to its neuroprotective properties .
Case Studies
- Cell Viability Assays : In studies where astrocytes were treated with amyloid-beta peptides, the presence of this compound improved cell viability significantly compared to controls treated only with the peptide. The results indicate a protective effect against oxidative stress and inflammatory responses associated with amyloid toxicity.
- Cytokine Production : The compound's ability to modulate cytokine levels was assessed, revealing a decrease in TNF-α production when astrocytes were pre-treated with the compound before exposure to amyloid-beta. This suggests potential applications in therapies aimed at reducing neuroinflammation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Tert-butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate | Chlorine substituent | Potentially different antitumor activity |
Tert-butyl ((phenoxy)(phenylsulfonyl)methyl)carbamate | Phenoxy group | Variation in solubility and reactivity |
Tert-butyl ((4-methoxyphenyl)(phenylsulfonyl)methyl)carbamate | Methoxy substituent | Altered electronic properties affecting reactivity |
This comparative analysis highlights how variations in substituents can influence chemical behavior and biological activity, underscoring the uniqueness of this compound within this class.
Properties
IUPAC Name |
tert-butyl N-[(4-cyanophenyl)methyl]-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h5-8H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJRYEQNGTUIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632719 | |
Record name | tert-Butyl [(4-cyanophenyl)methyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191871-90-6 | |
Record name | tert-Butyl [(4-cyanophenyl)methyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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